molecular formula C11H15NO B13008021 2-Amino-3-(tert-butyl)benzaldehyde

2-Amino-3-(tert-butyl)benzaldehyde

Cat. No.: B13008021
M. Wt: 177.24 g/mol
InChI Key: CXYJIHYPSGCWPD-UHFFFAOYSA-N
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Description

2-Amino-3-(tert-butyl)benzaldehyde is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde, where the amino group is positioned at the second carbon and the tert-butyl group at the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with tert-butylamine, followed by reduction of the nitro group to an amino group. The reaction typically involves the use of reducing agents such as iron powder and acetic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of catalytic hydrogenation for the reduction step can be employed to achieve higher yields and purity. Additionally, continuous flow reactors may be utilized to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 2-Amino-3-(tert-butyl)benzoic acid.

    Reduction: 2-Amino-3-(tert-butyl)benzyl alcohol.

    Substitution: N-acyl or N-alkyl derivatives of this compound.

Scientific Research Applications

2-Amino-3-(tert-butyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(tert-butyl)benzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reductive amination, the compound forms an imine intermediate with an amine, which is then reduced to form a secondary or tertiary amine. This process involves the formation of a C=N bond, followed by its reduction to a C-N bond using reducing agents such as sodium cyanoborohydride .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the amino and tert-butyl groups, which influence its reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-amino-3-tert-butylbenzaldehyde

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-7H,12H2,1-3H3

InChI Key

CXYJIHYPSGCWPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1N)C=O

Origin of Product

United States

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